6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9,10,11-Hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime is a complex organic compound characterized by its intricate molecular structure. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime typically involves multiple steps, starting with the construction of the core benzene ring followed by the introduction of the hexahydro and methanobenzo[9]annulen-12-one moieties. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9,10,11-Hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxime derivative.
Reduction: : Reduction of the oxime group to form amines.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications. For example, the oxidation product can be used as an intermediate in the synthesis of other complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime is used as a building block for the synthesis of more complex organic compounds
Biology
In biological research, this compound can be employed as a probe to study biological systems and processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In the field of medicine, derivatives of this compound may be explored for their therapeutic potential. They could serve as precursors for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime include:
6,7,8,9-tetrahydro-7,7,8,9,9-pentamethyl-5H-cyclopenta[H]quinazoline: : Known for its musk-like odor, used in fragrance agents.
6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one: : A closely related compound with similar structural features.
Uniqueness
What sets this compound apart from its similar compounds is its specific functional groups and the resulting chemical properties. These unique features enable it to participate in a wider range of chemical reactions and applications, making it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
N-(14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13,16H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVFTFKBBIQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC(C1)C2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.